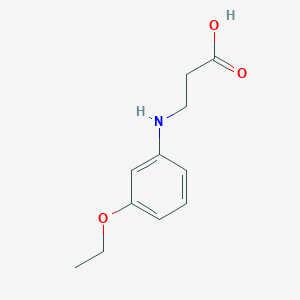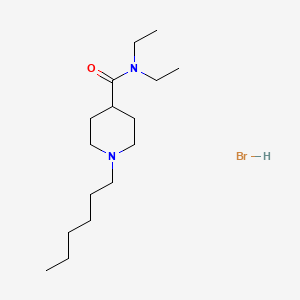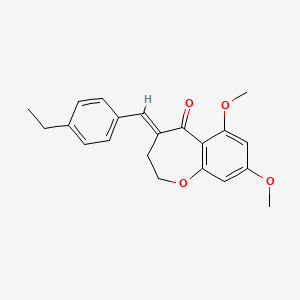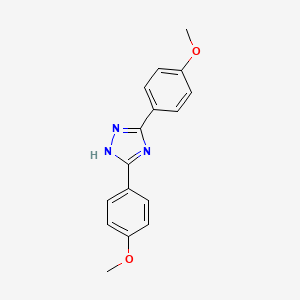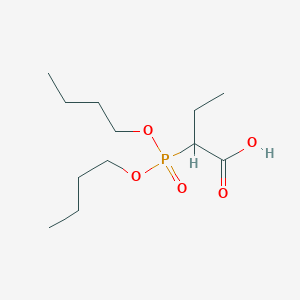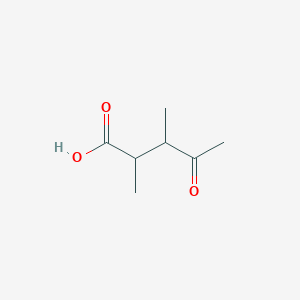
Acid-propionylamino-Val-Cit-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid-propionylamino-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is specifically designed to be cleaved by cathepsin B, an enzyme present in the lysosome, ensuring that the ADC payload is released only within the target cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid-propionylamino-Val-Cit-OH involves several steps:
Protection of Amino Groups: The amino groups of valine and citrulline are protected using tert-butyloxycarbonyl (Boc) groups.
Coupling Reaction: The protected amino acids are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The Boc groups are removed under acidic conditions to generate the free amine groups.
Final Coupling: The final coupling step involves the attachment of the propionylamino group to the valine-citrulline dipeptide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis: Using automated peptide synthesizers to handle large quantities of reagents.
Purification: Employing high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the purity and consistency of the product
化学反应分析
Types of Reactions
Acid-propionylamino-Val-Cit-OH undergoes several types of chemical reactions:
Cleavage: The compound is cleaved by cathepsin B, releasing the active drug within the target cell.
Hydrolysis: The compound can undergo hydrolysis under acidic conditions, leading to the deprotection of the Boc groups
Common Reagents and Conditions
Cathepsin B: Used for the specific cleavage of the linker.
Acidic Conditions: Employed for the deprotection of Boc groups
Major Products
The major products formed from these reactions include the active drug released from the ADC and the deprotected amino acids .
科学研究应用
Acid-propionylamino-Val-Cit-OH has several scientific research applications:
Chemistry: Used as a cleavable linker in the synthesis of ADCs.
Biology: Employed in studies involving targeted drug delivery.
Medicine: Utilized in the development of cancer therapeutics.
Industry: Applied in the production of ADCs for pharmaceutical companies
作用机制
The mechanism of action of Acid-propionylamino-Val-Cit-OH involves:
Binding to Antibody: The compound is conjugated to an antibody.
Targeting Cancer Cells: The antibody binds to specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell.
Cleavage by Cathepsin B: The linker is cleaved by cathepsin B in the lysosome, releasing the active drug
相似化合物的比较
Similar Compounds
Valine-Citrulline-PABC: Another cleavable linker used in ADCs.
Valine-Alanine: A linker with similar properties but different cleavage specificity
Uniqueness
Acid-propionylamino-Val-Cit-OH is unique due to its specific cleavage by cathepsin B, ensuring targeted drug release within the lysosome .
属性
分子式 |
C15H26N4O7 |
|---|---|
分子量 |
374.39 g/mol |
IUPAC 名称 |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H26N4O7/c1-8(2)12(19-10(20)5-6-11(21)22)13(23)18-9(14(24)25)4-3-7-17-15(16)26/h8-9,12H,3-7H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H3,16,17,26)/t9-,12-/m0/s1 |
InChI 键 |
RBERRTKQXJAVGW-CABZTGNLSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


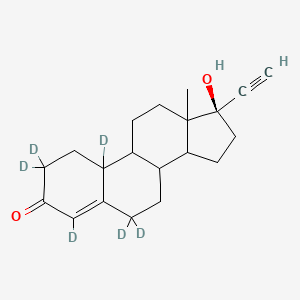
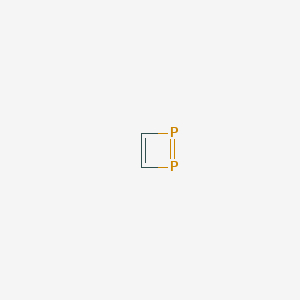
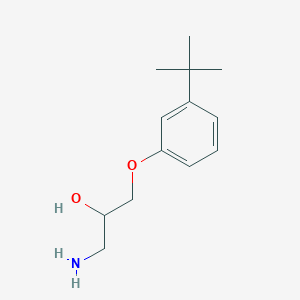
![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
